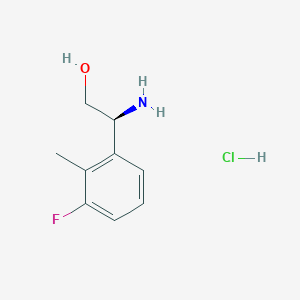

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride

Descripción general

Descripción

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-2-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as crystallization with a chiral acid.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic fluorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-(3-fluoro-2-methylphenyl)acetone.

Reduction: 2-(3-fluoro-2-methylphenyl)ethylamine.

Substitution: 2-Amino-2-(3-aminomethylphenyl)ethanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential:

Research indicates that (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride exhibits significant biological activity. It has been studied as a potential therapeutic agent for various conditions, particularly in pain management and as an analgesic. The compound's structure suggests that it may interact with specific biological targets, enhancing its efficacy in treating neuropathic pain and inflammatory conditions .

Case Studies:

- Analgesic Activity: In preclinical studies, this compound demonstrated a reduction in pain response comparable to established analgesics, indicating its potential as a novel pain management therapy .

- TRPV1 Antagonism: The compound has been linked to the inhibition of the transient receptor potential vanilloid 1 (TRPV1), a target known for its role in pain signaling. Its enantiomeric specificity suggests that the (S)-isomer may have enhanced binding affinity and potency compared to its (R)-counterpart .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex structures used in pharmaceuticals and agrochemicals .

Synthetic Applications:

- Chiral Synthesis: The compound's chiral nature makes it valuable for asymmetric synthesis processes, where the creation of specific stereoisomers is crucial for biological activity. It can be utilized in reactions requiring chiral catalysts or as a chiral auxiliary .

- Fluorinated Compounds: The presence of fluorine in its structure enhances the lipophilicity of derived compounds, which can improve their pharmacokinetic properties. This characteristic is particularly beneficial in drug design, where fluorinated analogs often exhibit better metabolic stability and bioavailability .

Research and Development

Ongoing Studies:

Current research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Studies are exploring its interactions at the molecular level with various receptors and enzymes involved in pain pathways and inflammation .

Potential Future Applications:

The versatility of this compound suggests that it could find applications beyond analgesia, potentially extending into areas such as:

- Neurological Disorders: Investigating its effects on neuroinflammation could lead to new treatments for conditions like multiple sclerosis or Alzheimer's disease.

- Cancer Therapeutics: Given its pharmacological profile, there is potential for developing derivatives that target cancer cell pathways.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances lipophilicity and membrane permeability. This compound can inhibit enzyme activity or modulate receptor function, leading to its pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol hydrochloride

- (S)-2-Amino-2-(3-bromo-2-methylphenyl)ethanol hydrochloride

- (S)-2-Amino-2-(3-methyl-2-methylphenyl)ethanol hydrochloride

Uniqueness

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance metabolic stability and binding affinity compared to its chloro, bromo, or methyl analogs.

Actividad Biológica

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride, also known as (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClFNO

- Molecular Weight : 169.20 g/mol

- Structural Features : The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes due to its structural similarity to natural substrates. This interaction can modulate biochemical pathways by mimicking or blocking the action of natural ligands.

- Neurotransmitter Modulation : Preliminary studies suggest that it could influence neurotransmitter systems, potentially acting as a modulator of synaptic transmission. This suggests applications in treating neurological disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Some studies have suggested that compounds with similar structures may affect serotonin and norepinephrine systems, indicating potential antidepressant properties.

- Anti-inflammatory Activity : Compounds with similar amino and hydroxyl groups have shown promise in reducing inflammation, suggesting that this compound may also exhibit anti-inflammatory effects through its interaction with inflammatory pathways .

- Potential Anticancer Properties : There is emerging evidence that suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The compound's ability to modulate cell cycle progression may contribute to this effect .

Table 1: Summary of Biological Activities

Case Study: Neurotransmitter Interaction

In a study examining the effects of various compounds on neurotransmitter systems, this compound was shown to enhance the release of neurotransmitters in vitro. This effect was dose-dependent and suggested a mechanism involving receptor modulation.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of related compounds demonstrated significant reductions in pro-inflammatory cytokines when treated with this compound. This suggests that it may be beneficial in conditions characterized by chronic inflammation .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQXUHCCNVLRHD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.